LogP Lipophilicity Comparison of 1-(4-Chloro-2-fluorophenyl)- vs. Mono-Halogenated 1-Aryl-imidazole-5-carboxylic Acids
The measured partition coefficient (LogP) of 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is 2.363, representing a moderate-to-high lipophilicity . This value is 0.654 log units higher than the mono-fluoro analog 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (LogP = 1.7096) , 0.140 log units higher than the mono-chloro analog 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid (LogP = 2.2239) , and 0.763 log units higher than the ortho-fluoro-only analog 1-(2-fluorophenyl)-1H-imidazole-5-carboxylic acid (XLogP3 = 1.6) [1]. Each 0.1 log unit increase in LogP corresponds to an approximately 1.26-fold increase in partition coefficient, meaning the target compound is approximately 4.5-fold more lipophilic than the mono-fluoro analog and approximately 5.8-fold more lipophilic than the ortho-fluoro analog.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.363 (measured) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid: LogP = 1.7096; 1-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid: LogP = 2.2239; 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid: XLogP3 = 1.6 |
| Quantified Difference | ΔLogP = +0.654 vs. 4-F analog; +0.140 vs. 4-Cl analog; +0.763 vs. 2-F analog |
| Conditions | Calculated/measured LogP values obtained from vendor technical datasheets (leyan.com, chemsrc.com) and PubChem XLogP3 computation |
Why This Matters
A higher LogP of 2.363 indicates greater membrane permeability potential but also higher non-specific protein binding; procuring the dual-halogenated compound rather than a mono-halogenated surrogate ensures the intended lipophilicity window for lead optimization programs.
- [1] PubChem. 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, CID data, XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
